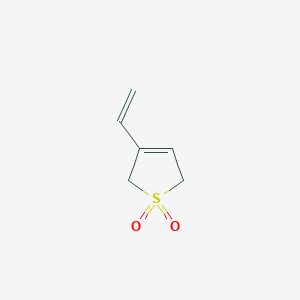

3-Vinyl-2,5-dihydrothiophene 1,1-dioxide

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-Vinyl-2,5-dihydrothiophene 1,1-dioxide is a useful research compound. Its molecular formula is C6H8O2S and its molecular weight is 144.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

科学研究应用

Precursor for Dendralene Synthesis

One of the primary applications of 3-vinyl-2,5-dihydrothiophene 1,1-dioxide is its use as a precursor for synthesizing dendralene, which is the simplest representative of diene-transmissive polyenes. The compound undergoes cheleotropic extrusion of sulfur dioxide, providing a clean and efficient route to dendralene. This reaction is notable for its selectivity in Diels–Alder cycloadditions, making it a valuable reagent in tandem annelating reactions .

Reactivity with Nucleophiles

The compound demonstrates significant reactivity with various nucleophiles. For instance, reactions involving dinitrosulfodienes derived from this compound lead to the formation of stable molecular charge-transfer complexes and diaryl disulfides. These interactions are crucial for studying the chemo- and regio-selectivity of chemical processes . The versatility of this compound allows for multiple pathways in nucleophilic substitution reactions, enhancing its utility in synthetic organic chemistry.

Polymer Chemistry

In polymer chemistry, this compound serves as a functionalized diene monomer. Its incorporation into polymer chains can modify the physical properties of the resulting materials. The ability to undergo various chemical transformations makes it suitable for creating polymers with tailored functionalities, which can be applied in coatings, adhesives, and other advanced materials .

Medicinal Chemistry

Research has indicated potential applications of compounds related to this compound in medicinal chemistry. For example, derivatives have shown antimicrobial activity against various pathogens and potential antiproliferative effects against cancer cell lines. This suggests that further exploration into the biological activities of this compound could lead to the development of new therapeutic agents .

Data Table: Summary of Applications

Case Study 1: Dendralene Synthesis

A study demonstrated that this compound could be efficiently converted to dendralene using mild conditions. This process showcased the compound's stability and ease of handling compared to previous methods that required harsher conditions or less stable intermediates.

Case Study 2: Reactivity with Nucleophiles

In another investigation, the interaction between this compound and thiophenol was analyzed. The study revealed that this reaction predominantly yielded diphenyl disulfide along with other products through nucleophilic substitution pathways. This finding highlighted the compound's utility in generating complex organosulfur compounds.

属性

分子式 |

C6H8O2S |

|---|---|

分子量 |

144.19 g/mol |

IUPAC 名称 |

3-ethenyl-2,5-dihydrothiophene 1,1-dioxide |

InChI |

InChI=1S/C6H8O2S/c1-2-6-3-4-9(7,8)5-6/h2-3H,1,4-5H2 |

InChI 键 |

BRFBKGGQGCJBAA-UHFFFAOYSA-N |

规范 SMILES |

C=CC1=CCS(=O)(=O)C1 |

产品来源 |

United States |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。